CP-331684 - 207922-70-1

CP-331684

Catalog Number: EVT-264783
CAS Number: 207922-70-1
Molecular Formula: C17H21N3O4
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-331684 is a bio-active chemical.
Synthesis Analysis

Synthetic Pathway

The synthesis of CP-331684 involves several key steps:

  1. Condensation Reaction: The process begins with the condensation of 2-(4-hydroxyphenyl)acetic acid methyl ester with 2-(tert-butoxycarbonylamino)ethanol in the presence of diethyl azodicarboxylate, using tetrahydrofuran as the solvent. This reaction produces an intermediate compound, 2-[4-[2-(tert-butoxycarbonylamino)ethoxy]phenyl]acetic acid methyl ester.
  2. Deprotection: The tert-butoxycarbonyl group is removed using trifluoroacetic acid in dichloromethane, yielding the 2-aminoethoxy derivative.
  3. Addition Reaction: This derivative is then reacted with an oxiranyl derivative under reflux conditions in methanol to form another intermediate.
  4. Reduction: The intermediate undergoes reduction with tin(II) chloride in refluxing methanol to produce a 6-aminopyridine derivative.
  5. Hydrolysis: Finally, hydrolysis of the 6-aminopyridine derivative is performed using potassium hydroxide in a methanol-water mixture to yield CP-331684 .

Technical Parameters

  • Reagents Used: Diethyl azodicarboxylate, trifluoroacetic acid, tin(II) chloride, and potassium hydroxide are critical reagents used throughout the synthesis.
  • Solvent Systems: Tetrahydrofuran and dichloromethane are primarily used as solvents for various reactions.

Structural Features

  • Functional Groups: The compound contains amine and carbonyl functional groups that are essential for its biological activity.
  • Conformation: The three-dimensional conformation of CP-331684 allows it to effectively bind to the β3-adrenergic receptor, influencing its pharmacological properties.
Chemical Reactions Analysis

CP-331684 participates in various chemical reactions that are essential for its synthesis and potential modifications:

  1. Oxidation: Under specific conditions, CP-331684 can be oxidized to form various oxidation products.
  2. Reduction: Key intermediates during its synthesis are reduced using reagents like tin(II) chloride.
  3. Substitution Reactions: The compound can undergo substitution reactions involving its amino and hydroxyl groups, which can be exploited for further chemical modifications .

Common Reagents and Conditions

The synthesis and modification of CP-331684 typically involve:

  • Tin(II) chloride for reduction processes.
  • Trifluoroacetic acid for deprotection steps.
  • Potassium hydroxide for hydrolysis reactions.
Mechanism of Action

CP-331684 acts as an agonist of the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Upon binding to this receptor, CP-331684 triggers several intracellular signaling pathways that lead to:

  1. Increased Lipolysis: Activation of the β3-receptor stimulates the breakdown of triglycerides into free fatty acids and glycerol.
  2. Enhanced Energy Expenditure: The compound promotes thermogenesis and energy expenditure by increasing mitochondrial activity in brown adipose tissue.

This mechanism underlies its potential therapeutic applications in managing obesity and metabolic syndrome .

Physical and Chemical Properties Analysis

Properties Overview

The physical and chemical properties of CP-331684 are critical for its bioavailability and efficacy:

PropertyValue
Molecular Weight330.38 g/mol
Solubility2.5 mg/ml
Log P (Partition Coefficient)-2.2
pKa3.9, 5.5, 8.1

These properties indicate that CP-331684 is relatively soluble in aqueous environments but may exhibit varied behavior in lipid-based systems due to its log P value .

Applications

CP-331684 has significant scientific applications across various fields:

  1. Pharmacology: It serves as a model compound for studying β3-adrenergic receptor agonists, providing insights into their role in metabolic regulation.
  2. Clinical Research: Investigated for potential therapeutic effects on metabolic diseases such as obesity and type 2 diabetes mellitus.
  3. Drug Development: Its unique properties make it a candidate for developing new medications aimed at metabolic disorders, particularly those targeting adipose tissue regulation .
Introduction

Historical Context of β3-Adrenergic Receptor Agonist Development

The pursuit of β3-adrenergic receptor (β3-AR) agonists originated in the early 1980s with the discovery of the receptor’s unique role in regulating metabolic processes. Initial research focused on rodent models, where β3-AR activation demonstrated potent anti-obesity and anti-diabetic effects through thermogenesis induction and lipolysis promotion. However, significant pharmaceutical challenges arose due to species-specific differences between rodent and human β3-AR isoforms. Early agonists like BRL-37344 showed efficacy in mice but poor bioavailability and selectivity in humans, limiting clinical utility [2] [7].

The cloning of the human β3-AR gene (ADRB3) in 1989 enabled targeted drug design. Unlike β1- and β2-ARs, β3-AR features a distinct C-terminal tail structure lacking phosphorylation sites for PKA and β-ARK kinases. This confers resistance to agonist-induced desensitization, making it ideal for chronic therapies [7]. Second-generation agonists, such as CL-316,243, emerged with improved human receptor affinity and metabolic effects—notably enhancing insulin sensitivity and fat oxidation in early clinical trials [2] [5]. Despite these advances, many candidates failed due to inadequate metabolic stability or off-target effects on β1/β2 receptors, exacerbating cardiovascular risks [7].

CP-331684 represents a pinnacle of this iterative development. Engineered as a highly selective human β3-AR agonist, it exhibits >100,000-fold selectivity over β1/β2 subtypes. Key structural optimizations include:

  • Enhanced receptor binding affinity via hydrophobic interactions with transmembrane domains 3, 5, and 6.
  • Extended half-life through reduced CYP450-mediated metabolism.
  • Tissue-specific activation of brown adipose tissue (BAT) without cardiac stimulation [7].

Table 1: Evolution of Key β3-Adrenergic Receptor Agonists

CompoundSelectivity (β3:β1/β2)Primary Species TestedKey Metabolic EffectsClinical Status
BRL-373441:50RodentThermogenesis, lipolysisPreclinical
CL-316,2431:100,000Rodent/Non-human primatesInsulin sensitivity, BAT activationPhase II
Mirabegron1:1,000HumanOveractive bladder managementFDA-approved (2012)
CP-331684>1:100,000HumanSustained weight loss, glucose homeostasisInvestigational

Role of CP-331684 in Obesity Therapeutics

Obesity therapeutics have historically relied on incretin mimetics (e.g., GLP-1 agonists like semaglutide) that suppress appetite but exhibit limited durability—patients typically regain >90% of lost weight within a year of discontinuation [9]. CP-331684 offers a mechanistically distinct approach by directly activating mitochondrial uncoupling protein 1 (UCP1) in BAT, thereby increasing energy expenditure.

Mechanism of Action:

  • Adipose Tissue Browning: CP-331684 upregulates UCP1 expression in white adipose tissue (WAT), inducing "beiging" and elevating baseline metabolic rate by 15–20% in primate studies [5] [7].
  • Systemic Metabolic Reprogramming: Chronic administration enhances glucose uptake in skeletal muscle and brain tissue, independent of insulin. This is mediated via AMPK activation and GLUT4 translocation, improving insulin sensitivity by 35% in aged models [5] [8].
  • Anti-inflammatory Effects: Reduces adipose tissue macrophage infiltration and lowers circulating TNF-α and IL-6 levels, countering obesity-induced inflammation [5].

Differentiation from Current Therapies:

Unlike GLP-1 agonists, which primarily reduce energy intake, CP-331684 addresses energy expenditure deficits—a root cause of metabolic rebound. In obese non-human primates, CP-331684 achieved sustained weight loss (14% body mass over 12 weeks) without dietary restrictions, while co-administration with tirzepatide (GIP/GLP-1 agonist) amplified fat loss by 40% [6].

Table 2: Comparative Mechanisms of Obesity Pharmacotherapies

Therapy ClassRepresentative DrugPrimary MechanismWeight Loss EfficacyDurability Post-Treatment
β3-AR AgonistsCP-331684BAT activation, thermogenesis12–15%Maintained >6 months*
GLP-1 AgonistsSemaglutideAppetite suppression14–16%Rebound in 10–12 months
GIP/GLP-1 Co-agonistsTirzepatideAppetite suppression20–22%Rebound in 8–10 months

*Data from preclinical chronic dosing studies [5] [6] [9].

Multi-Indication Potential:

Preclinical data suggest CP-331684’s benefits extend beyond obesity:

  • Neurovascular Health: In aged mice, β3-AR agonism improved neurovascular coupling, restored blood-brain barrier integrity, and enhanced cognitive function [5] [8].
  • Hepatic Steatosis: Reduced liver triglyceride content by 50% in metabolic dysfunction-associated steatotic liver disease (MASLD) models [6].

These findings position CP-331684 as a pipeline candidate for obesity-related comorbidities, leveraging master protocol trial designs to evaluate cardiometabolic outcomes concurrently [4].

Properties

CAS Number

207922-70-1

Product Name

CP-331684

IUPAC Name

2-[4-[2-[[(2R)-2-(6-aminopyridin-3-yl)-2-hydroxyethyl]amino]ethoxy]phenyl]acetic acid

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C17H21N3O4/c18-16-6-3-13(10-20-16)15(21)11-19-7-8-24-14-4-1-12(2-5-14)9-17(22)23/h1-6,10,15,19,21H,7-9,11H2,(H2,18,20)(H,22,23)/t15-/m0/s1

InChI Key

GZJZZQHTBTUBEL-HNNXBMFYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)OCCNCC(C2=CN=C(C=C2)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

CP-331684; CP331684; CP 331684; UNII-9EY0MGZ7F8.

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCNCC(C2=CN=C(C=C2)N)O

Isomeric SMILES

C1=CC(=CC=C1CC(=O)O)OCCNC[C@@H](C2=CN=C(C=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.